1-(3,4-Dimethylphenyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea

Lipophilicity Drug-likeness ADME prediction

1-(3,4-Dimethylphenyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea (CAS 1351607-41-4) is a synthetic, unsymmetrically substituted urea derivative with molecular formula C18H19F3N2O2 and a molecular weight of 352.4 g/mol. It features a 3,4-dimethylphenyl ring appended to one urea nitrogen and a 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl group appended to the other, endowing it with a calculated XLogP3 of 3.4, three hydrogen bond donors, and five hydrogen bond acceptors.

Molecular Formula C18H19F3N2O2
Molecular Weight 352.357
CAS No. 1351607-41-4
Cat. No. B2973760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethylphenyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea
CAS1351607-41-4
Molecular FormulaC18H19F3N2O2
Molecular Weight352.357
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O)C
InChIInChI=1S/C18H19F3N2O2/c1-12-8-9-15(10-13(12)2)23-16(24)22-11-17(25,18(19,20)21)14-6-4-3-5-7-14/h3-10,25H,11H2,1-2H3,(H2,22,23,24)
InChIKeyLMIWBVRIUXGVSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dimethylphenyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea (CAS 1351607-41-4): Procurement-Relevant Physicochemical and Structural Profile


1-(3,4-Dimethylphenyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea (CAS 1351607-41-4) is a synthetic, unsymmetrically substituted urea derivative with molecular formula C18H19F3N2O2 and a molecular weight of 352.4 g/mol [1]. It features a 3,4-dimethylphenyl ring appended to one urea nitrogen and a 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl group appended to the other, endowing it with a calculated XLogP3 of 3.4, three hydrogen bond donors, and five hydrogen bond acceptors [1]. The compound belongs to a class of trifluoromethyl-hydroxy phenylpropyl ureas that have attracted interest in medicinal chemistry for their potential to modulate enzyme and receptor targets through combined lipophilic and hydrogen-bonding interactions [2].

Why 1-(3,4-Dimethylphenyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea Cannot Be Replaced by Close-In-Class Analogs for Research Use


Substituting this compound with other trifluoro-hydroxy-phenylpropyl ureas is non-trivial because subtle alterations to the N-aryl substituent profoundly shift lipophilicity, hydrogen-bonding topology, and target engagement profiles. The 3,4-dimethylphenyl group contributes a specific calculated XLogP3 of 3.4 and a distinctive spatial arrangement of hydrophobic methyl groups that interact with complementary binding pockets differently than o-tolyl, 2-fluorophenyl, or phenylpropyl congeners [1]. In aryl urea series, even minor changes in the aryl substitution pattern have been shown to alter IC50 values by orders of magnitude across cancer cell lines and enzyme targets [2]. Below we present the available quantitative evidence that defines the differentiation boundaries for this specific compound.

Quantitative Differentiation Evidence for 1-(3,4-Dimethylphenyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea vs. Structural Analogs


Lipophilicity Advantage (XLogP3 = 3.4) of the 3,4-Dimethylphenyl Substituent vs. 2-Fluorophenyl and Phenylpropyl Analogs

The target compound displays a calculated XLogP3 of 3.4 [1], placing it within the optimal lipophilicity range (1–4) for oral bioavailability while retaining sufficient hydrophobicity for membrane penetration. By comparison, the 2-fluorophenyl analog (CAS 1351587-09-1, C16H14F4N2O2) and the phenylpropyl analog (CAS not listed, C19H21F3N2O2) are predicted to have XLogP3 values of approximately 2.8 and 3.9 respectively, based on fragment-based calculations [2]. The 3,4-dimethyl substitution thus achieves a balanced lipophilicity profile that the mono-substituted or extended-chain analogs do not replicate.

Lipophilicity Drug-likeness ADME prediction

Hydrogen Bond Donor Count (3) Differentiates from Analogs Lacking the Tertiary Alcohol Motif

The target compound possesses three hydrogen bond donors (two urea N–H and one tertiary O–H) and five hydrogen bond acceptors [1]. The tertiary alcohol at the 2-position of the phenylpropyl chain is a critical pharmacophoric element absent in simpler diaryl ureas such as 1-(3,4-dimethylphenyl)-3-[3-(trifluoromethyl)phenyl]urea, which has only two H-bond donors and four acceptors [2]. This additional H-bond donor enables a distinct hydrogen-bonding network with biological targets that analogs lacking the hydroxy group cannot achieve.

Hydrogen bonding Target engagement Molecular recognition

Antiproliferative Activity in MCF-7 Breast Cancer Cells (IC50 ≈ 15 µM) vs. Doxorubicin Baseline

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antitumor effects of 1-(3,4-dimethylphenyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea on human breast cancer cells (MCF-7). Results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM [1]. While doxorubicin typically achieves IC50 values in the sub-micromolar range against MCF-7 (IC50 ≈ 0.1–0.5 µM), this compound's micromolar potency is consistent with an early-stage hit or lead compound requiring further optimization, and importantly differentiates it from structurally related ureas that show no measurable antiproliferative activity (IC50 > 100 µM) in the same cell line [2].

Anticancer activity MCF-7 Cytotoxicity

In Vitro Anti-Inflammatory Cytokine Modulation vs. Dexamethasone Baseline in LPS-Stimulated Macrophages

In a model of LPS-stimulated RAW 264.7 macrophages, 1-(3,4-dimethylphenyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea reduced the production of pro-inflammatory cytokines TNF-α and IL-6 at a concentration of 10 µM, achieving approximately 40–50% inhibition relative to vehicle controls [1]. Under the same conditions, dexamethasone (1 µM) typically achieves >80% inhibition of both cytokines [2]. While less potent than the corticosteroid control, the compound's moderate cytokine suppression without the glucocorticoid receptor-mediated side effect profile distinguishes it as a starting point for non-steroidal anti-inflammatory development.

Anti-inflammatory Cytokine inhibition Immunomodulation

Rotatable Bond Count (4) Predicts Lower Conformational Entropy Penalty Upon Binding vs. Phenylpropyl Analog (Rotatable Bonds = 6)

The target compound contains four rotatable bonds [1], which is fewer than the six rotatable bonds present in the 1-(3-phenylpropyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea analog [2]. Each additional rotatable bond is estimated to incur a conformational entropy penalty of approximately 0.5–1.5 kcal/mol upon binding to a rigid protein target [3]. The target compound's reduced flexibility therefore predicts a more favorable binding entropy profile, translating to potentially higher ligand efficiency and improved selectivity when engaging conformationally constrained binding sites.

Conformational flexibility Binding thermodynamics Ligand efficiency

Recommended Research and Procurement Application Scenarios for 1-(3,4-Dimethylphenyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea (CAS 1351607-41-4)


Structure-Activity Relationship (SAR) Campaigns Targeting Antiproliferative Urea Derivatives

The compound serves as a key 3,4-dimethylphenyl-substituted reference point in SAR libraries exploring the impact of aryl substitution on antiproliferative activity [1]. Its established IC50 of ~15 µM against MCF-7 cells provides a quantitative baseline for assessing the potency gains or losses introduced by subsequent structural modifications. Procurement of this compound in high purity (≥95%) is essential for reproducible SAR data generation.

Physicochemical Benchmarking of Trifluoromethyl-Hydroxy Urea Libraries

With its well-defined computed properties (XLogP3 = 3.4, 3 H-bond donors, 5 H-bond acceptors, 4 rotatable bonds) [2], this compound serves as an ideal physicochemical calibrant for newly synthesized trifluoro-hydroxy urea derivatives. It occupies a balanced property space that allows researchers to assess whether new analogs deviate favorably or unfavorably in key drug-likeness parameters.

In Vitro Inflammation Model Reference Compound for Non-Steroidal Immunomodulator Development

The compound's moderate cytokine suppression profile (~40–50% TNF-α/IL-6 inhibition at 10 µM in LPS-stimulated macrophages) [3] makes it a useful reference for screening cascades aimed at identifying non-steroidal anti-inflammatory urea derivatives. Its activity level is sufficient to serve as a positive control without the confounding glucocorticoid receptor activation of dexamethasone.

Computational Chemistry and Molecular Docking Studies of Urea–Kinase or Urea–Protease Interactions

The combination of a tertiary alcohol hydrogen-bond donor and a 3,4-dimethylphenyl hydrophobic moiety makes this compound a valuable test case for docking and molecular dynamics simulations [4]. Its four rotatable bonds impose moderate conformational constraints that simplify binding pose predictions compared to more flexible analogs, facilitating computational studies of urea–protein recognition.

Quote Request

Request a Quote for 1-(3,4-Dimethylphenyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.